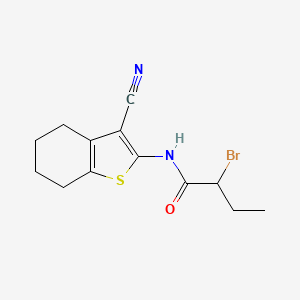
2-Brom-N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamid
Übersicht
Beschreibung
2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide, also known as 2-Bromo-N-benzothien-2-yl-3-cyano-4,5,6,7-tetrahydrobutanamide, is a synthetic organic compound used in a variety of scientific research applications. It belongs to the family of organic compounds known as benzothienes, which are compounds with a benzothienyl group attached to a nitrogen atom. 2-Bromo-N-benzothien-2-yl-3-cyano-4,5,6,7-tetrahydrobutanamide has been used in a variety of scientific research applications, including the synthesis of biologically active molecules, the study of enzyme reactions, and the investigation of the mechanism of action of drugs.
Wissenschaftliche Forschungsanwendungen
Katalytische Protodeboronierung von Pinacolboronsäureestern
Diese Verbindung wird bei der katalytischen Protodeboronierung von Pinacolboronsäureestern verwendet . Dieser Prozess beinhaltet einen radikalischen Ansatz und ermöglicht eine formale anti-Markovnikov-Alkenhydromethylierung . Dies ist eine wertvolle Transformation, die auf methoxygeschütztes (−)-Δ8-THC und Cholesterin angewendet wurde .
Cyanoacetylierung von Aminen
“2-Brom-N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamid” wird bei der Cyanoacetylierung von Aminen verwendet . Dieser Prozess beinhaltet die Bildung von biologisch aktiven, neuartigen heterocyclischen Einheiten .
Inhibitor von JNK2- und JNK3-Kinasen
Diese Verbindung wurde als potenter und selektiver Inhibitor von JNK2- und JNK3-Kinasen identifiziert . Diese Kinasen spielen eine wichtige Rolle in verschiedenen biologischen Prozessen, einschließlich Entzündungen, Apoptose und Zelldifferenzierung .
Synthese von biologisch aktiven Verbindungen
Die Verbindung wird bei der Synthese verschiedener biologisch aktiver Verbindungen verwendet . Der aktive Wasserstoff an C-2 dieser Verbindungen kann an einer Vielzahl von Kondensations- und Substitutionsreaktionen teilnehmen .
Herstellung von N-Cyanoacetamiden
“this compound” wird bei der Herstellung von N-Cyanoacetamiden verwendet . Dies sind privilegierte Strukturen und gelten als eine der wichtigsten Vorstufen für die heterocyclische Synthese .
Aufbau verschiedener organischer Heterocyclen
Diese Verbindung wird für den Aufbau verschiedener organischer Heterocyclen verwendet . Sie hat das Potenzial, bessere Chemotherapeutika zu entwickeln .
Wirkmechanismus
Target of Action
The primary targets of 2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide are the JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets through a unique binding mode. The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of the JNK2 and JNK3 kinases . This interaction inhibits the activity of the kinases, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The inhibition of JNK2 and JNK3 kinases by 2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide affects the MAPK signaling pathway This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression
Pharmacokinetics
The compound’s potency against jnk2 and jnk3 kinases (pic50 67 and 66, respectively) suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of JNK2 and JNK3 kinases. This inhibition can potentially alter the MAPK signaling pathway, affecting various cellular processes such as cell growth, differentiation, and apoptosis .
Biochemische Analyse
Biochemical Properties
2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of JNK2 and JNK3 kinases . These kinases are involved in various cellular processes, including stress response and apoptosis. The compound’s interaction with these kinases involves binding to the ATP-binding site, thereby inhibiting their activity . This inhibition can modulate downstream signaling pathways, affecting cellular responses to stress and inflammation.
Cellular Effects
The effects of 2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of JNK2 and JNK3 kinases can lead to altered gene expression profiles and changes in cellular metabolism . Additionally, the compound’s impact on cell signaling pathways can affect processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of JNK2 and JNK3 kinases by binding to their ATP-binding sites . This binding prevents the phosphorylation of downstream targets, thereby modulating various cellular processes. The compound’s ability to inhibit these kinases makes it a valuable tool for studying the role of JNK signaling in cellular responses to stress and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation Long-term exposure to the compound can lead to sustained inhibition of JNK2 and JNK3 kinases, resulting in prolonged effects on cellular function
Dosage Effects in Animal Models
The effects of 2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits JNK2 and JNK3 kinases without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular processes. Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and clearance from the body . The compound’s metabolism may involve phase I and phase II reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence its bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of 2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for optimizing its therapeutic use and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Eigenschaften
IUPAC Name |
2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2OS/c1-2-10(14)12(17)16-13-9(7-15)8-5-3-4-6-11(8)18-13/h10H,2-6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKVZVBUSXPEQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol](/img/structure/B1400875.png)
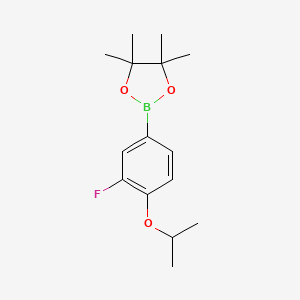
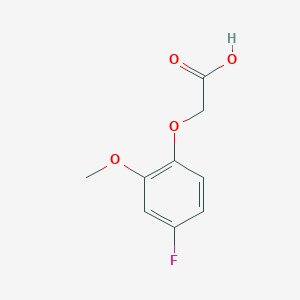
![N-[(3-bromo-5-chlorophenyl)methyl]cyclopropanamine](/img/structure/B1400882.png)
![4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride](/img/structure/B1400883.png)
![tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1400884.png)
![3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine](/img/structure/B1400886.png)
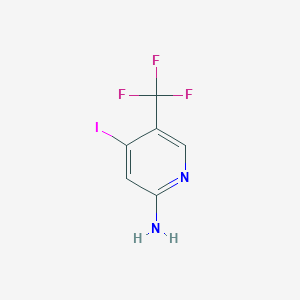


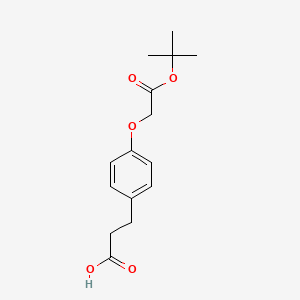
![5-Bromo-2-[3-(tert-butyl-dimethyl-silanyloxy)-pyrrolidin-1-yl]-pyridine](/img/structure/B1400895.png)

